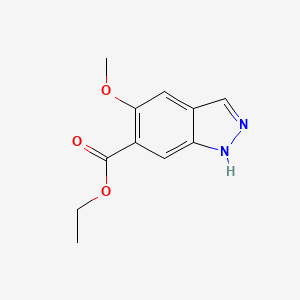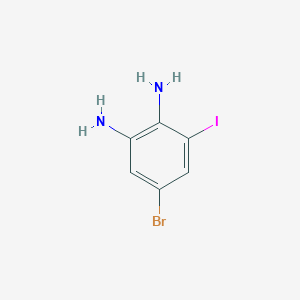
ethyl 5-methoxy-1H-indazole-6-carboxylate
Overview
Description
Ethyl 5-methoxy-1H-indazole-6-carboxylate is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring This compound, in particular, features a methoxy group at the 5-position and a carboxylate ester at the 6-position of the indazole ring system
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with ethyl 5-methoxy-2-methyl-1H-indazole-6-carboxylate under acidic conditions.
Transition Metal Catalyzed Reactions: Modern synthetic approaches often employ transition metal catalysts, such as palladium or copper, to facilitate the formation of the indazole ring through cyclization reactions.
Reductive Cyclization: Another method involves reductive cyclization reactions, where precursors like 2-azidobenzaldehydes and amines are used to form the indazole core without the need for a catalyst or solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroxylated or keto forms.
Reduction: Reduction reactions can convert the carboxylate ester group to a primary alcohol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the carboxylate ester can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Hydroxylated indazoles, keto-indazoles.
Reduction: Ethyl 5-methoxy-1H-indazole-6-ol, ethyl 5-methoxy-1H-indazole-6-amine.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-methoxy-1H-indazole-6-carboxylate has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Material Science: Its derivatives are explored for use in organic electronic materials, such as OLEDs (organic light-emitting diodes) and photovoltaic cells.
Mechanism of Action
Ethyl 5-methoxy-1H-indazole-6-carboxylate is compared with other similar indazole derivatives, such as ethyl 5-methyl-1H-indazole-3-carboxylate and ethyl 5-methoxy-1H-indazole-3-carboxylate. While these compounds share structural similarities, this compound is unique in its substitution pattern and potential applications. The presence of the methoxy group at the 5-position and the carboxylate ester at the 6-position provides distinct chemical properties and reactivity.
Comparison with Similar Compounds
Ethyl 5-methyl-1H-indazole-3-carboxylate
Ethyl 5-methoxy-1H-indazole-3-carboxylate
Ethyl 5-methoxy-1H-indazole-2-carboxylate
Properties
IUPAC Name |
ethyl 5-methoxy-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-5-9-7(6-12-13-9)4-10(8)15-2/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPOCNIPWWLMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=NNC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol](/img/structure/B1529531.png)
![3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1529534.png)
![Methyl 1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B1529535.png)

![Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester](/img/structure/B1529540.png)


![1-Chloro-4-iodo-[2,7]naphthyridine](/img/structure/B1529543.png)


![2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1529548.png)
![4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1529549.png)
![5,8-Dioxaspiro[3.4]octan-2-ylmethanamine](/img/structure/B1529552.png)
![benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1529554.png)
